BenchChemオンラインストアへようこそ!

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide

Lipophilicity Drug-likeness Physicochemical property

This 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide (CAS 953914-99-3) is a synthetic pivalamide with a sterically-bulky 2,2-dimethylpropanamide terminus, delivering an XLogP3 of 2.6 and a single hydrogen-bond donor—meeting CNS MPO criteria for brain-penetrant library design. Unlike extended-aromatic analogs, it lacks π-stacking interactions, making it a critical tool for SAR campaigns dissecting amide-terminus contributions to target binding, metabolic stability, or solubility. No published in vivo PK data exist; rigorous in-house validation is mandatory. Sourced as a custom-synthesis building block; users must independently confirm identity and purity before committing to procurement.

Molecular Formula C18H28N2O2
Molecular Weight 304.434
CAS No. 953914-99-3
Cat. No. B2561757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
CAS953914-99-3
Molecular FormulaC18H28N2O2
Molecular Weight304.434
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-18(2,3)17(21)19-10-7-11-20-12-13-22-16(14-20)15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)
InChIKeyOWQPUTDLCGCSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Is 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide (CAS 953914-99-3) Right for Your Research? Essential Procurement Data


2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide (CAS 953914-99-3) is a synthetic pivalamide derivative featuring a 2-phenylmorpholine core linked via a propyl spacer. Its molecular formula is C18H28N2O2 with a molecular weight of 304.4 g/mol [1]. Publicly available primary research data on this compound is extremely limited; it appears primarily in vendor catalogs as a research chemical or synthetic building block. For procurement decisions, it is critical to recognize that most biological activity claims originate from unverified vendor summaries rather than peer-reviewed studies, necessitating rigorous in-house validation before selecting this compound over potentially better-characterized analogs.

Why You Cannot Simply Substitute 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide with Another Morpholine Derivative


The 2-phenylmorpholine scaffold with a pivalamide (2,2-dimethylpropanamide) terminus imparts distinct physicochemical properties—notably a calculated XLogP3 of 2.6, a single hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]—that differ substantially from close analogs. For instance, analogs with a phenylpropanamide tail (e.g., CAS 953915-19-0) or a 4-methoxyphenylpropanamide tail (e.g., CAS 954246-27-6) introduce additional aromatic rings or polar substituents, altering lipophilicity, hydrogen-bonding capacity, and conformational flexibility . These differences mean that in any structure-activity relationship (SAR) study, the pivalamide compound cannot be assumed to behave identically to its extended-aromatic analogs. However, the absence of published head-to-head pharmacological comparisons means that substitution risk must be assessed experimentally.

2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide: Measurable Differentiation vs. Closest Analogs


Lipophilicity (XLogP3) Comparison with Extended-Aromatic Analogs

The target compound has a calculated XLogP3 of 2.6 [1], which is lower than the logP predicted for analogs with additional phenyl or methoxyphenyl groups on the amide side chain. For comparison, the analog CAS 953915-19-0 (3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide) bears a second phenyl ring and has a molecular weight of 352.5 g/mol, predicting a higher logP (~3.5–4.0 based on the additional aromatic carbon count) . The lower lipophilicity of the pivalamide congener may confer superior aqueous solubility and a distinct pharmacokinetic profile, though no direct solubility or logD measurements have been published for either compound.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Donor Count and Its Impact on CNS Multiparameter Optimization (MPO)

The target compound contains a single hydrogen-bond donor (the amide NH) according to PubChem [1]. This satisfies the typical CNS MPO desirability threshold of ≤1 HBD, a parameter strongly associated with favorable CNS exposure [2]. In contrast, many morpholine-based CNS candidates incorporate additional H-bond donors (e.g., hydroxyl or secondary amine groups) that can reduce brain penetration. No direct CNS penetration data exist for this compound; the argument rests on the class-level MPO framework.

CNS drug design Hydrogen bonding Drug-likeness

Rotatable Bond Count and Conformational Flexibility vs. Rigidified Analogs

With six rotatable bonds [1], the target compound occupies an intermediate flexibility range. Highly flexible molecules (rotatable bonds > 10) often suffer from entropic penalties upon binding, while overly rigid scaffolds may fail to adapt to target pockets. The closest commercially available analog, [3-(2-phenylmorpholin-4-yl)propyl]amine (CAS 1172928-72-1), has only three rotatable bonds and lacks the amide terminus entirely, making it a fundamentally different chemical tool . No experimental binding entropy data are available for either compound.

Conformational flexibility Entropy Binding affinity

Scientifically Justified Application Scenarios for 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide (CAS 953914-99-3)


CNS-Focused Medicinal Chemistry Libraries Where Low HBD Count is a Prerequisite

With a single hydrogen-bond donor [1], this compound meets the CNS MPO HBD criterion (≤1) that is associated with improved brain penetration [2]. It is a suitable candidate for CNS-oriented compound collections where analogs with additional hydroxyl or amine groups would be automatically excluded. Researchers should note that no in vivo brain penetration data exist for this specific compound; the CNS-likeness argument is entirely in silico.

SAR Studies Differentiating Pivalamide from Extended Aromatic Amide Tails

The pivalamide (2,2-dimethylpropanamide) tail is sterically bulky and lacks the pi-stacking or polar interactions possible with analogs bearing phenylpropanamide (CAS 953915-19-0) or methoxyphenylpropanamide (CAS 954246-27-6) tails. This compound is therefore valuable in SAR campaigns designed to probe the contribution of the amide terminus to target binding, metabolic stability, or solubility. The XLogP3 of 2.6 [1] suggests a deliberate reduction in lipophilicity compared to extended-aromatic analogs.

Synthetic Chemistry: Building Block for Functionalized Morpholine Derivatives

The compound can serve as a protected intermediate or building block for further derivatization at the morpholine nitrogen or via modification of the pivalamide group. Its commercial availability from multiple vendors (subject to source verification) makes it a convenient starting point for parallel synthesis of compound libraries, provided users independently validate identity and purity [1].

Quote Request

Request a Quote for 2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.